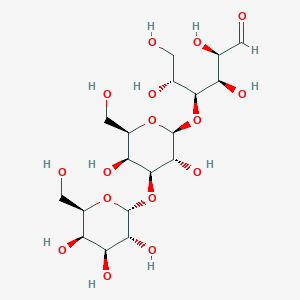

3|A,4|A-Galactotriose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3|A,4|A-Galactotriose is a trisaccharide composed of three galactose units linked together It is a type of galactooligosaccharide, which are carbohydrates made up of a small number of galactose molecules

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3|A,4|A-Galactotriose can be synthesized through enzymatic hydrolysis of polysaccharides such as galactan. The process involves the use of specific enzymes like endo-β-1,4-galactanase, which breaks down the polysaccharide into smaller oligosaccharides, including this compound . The reaction typically occurs under mild conditions, with the enzyme acting at an optimal temperature and pH to maximize yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using bioreactors where the enzymatic hydrolysis takes place. The process involves the continuous feeding of the polysaccharide substrate and the enzyme, with the product being continuously extracted and purified . This method ensures a high yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

3|A,4|A-Galactotriose undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by β-galactosidase enzymes to produce galactose units.

Oxidation: It can be oxidized to form corresponding aldonic acids.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Common Reagents and Conditions

Hydrolysis: β-Galactosidase enzymes under mild conditions (pH 6-7, temperature 37°C).

Oxidation: Oxidizing agents like nitric acid or bromine water.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Hydrolysis: Produces galactose.

Oxidation: Produces galactonic acid.

Reduction: Produces galactitol.

Aplicaciones Científicas De Investigación

3|A,4|A-Galactotriose has several applications in scientific research:

Mecanismo De Acción

The primary mechanism of action of 3|A,4|A-Galactotriose involves its role as a prebiotic. It is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, leading to the production of short-chain fatty acids that promote gut health . The compound is transported into bacterial cells via specific transport systems and then hydrolyzed by intracellular β-galactosidases .

Comparación Con Compuestos Similares

Similar Compounds

Lactose: A disaccharide composed of galactose and glucose.

Galactobiose: A disaccharide composed of two galactose units.

Galactotetraose: A tetrasaccharide composed of four galactose units.

Uniqueness

3|A,4|A-Galactotriose is unique due to its specific linkage pattern and its ability to be selectively utilized by certain beneficial gut bacteria . This selective utilization makes it a valuable compound in promoting gut health and studying carbohydrate metabolism.

Propiedades

Fórmula molecular |

C18H32O16 |

|---|---|

Peso molecular |

504.4 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15-,16-,17+,18-/m0/s1 |

Clave InChI |

KZZUYHVLNLDKLB-OGIKYEDASA-N |

SMILES isomérico |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)

![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)

![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)

![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)